![molecular formula C50H34N2O2 B2376429 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone CAS No. 1640978-33-1](/img/structure/B2376429.png)
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone
カタログ番号 B2376429
CAS番号:
1640978-33-1
分子量: 694.834
InChIキー: NFOXDINRRDSYIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone (BDAPA) is a compound with a D-π-A-π-D-type chromophore structure. It has two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions . It has been used as an efficient red TADF emitter .
Synthesis Analysis
BDAPA was synthesized through a Suzuki coupling reaction . A novel anthraquinone-containing poly(triphenylamine) polymer (PBDAPA) was then prepared by simple oxidative polymerization .Molecular Structure Analysis
The molecular structure of BDAPA is characterized by two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions .Chemical Reactions Analysis
As a cathode material, PBDAPA demonstrated two obvious discharge plateaus, corresponding to the double charge-discharge characteristics from p-type triphenylamine and n-type anthraquinone segments in the polymer .Physical And Chemical Properties Analysis
The compound has a molecular weight of 694.8 g/mol . The novel functional polymer PBDAPA presented a unique urchin-like morphology with an improved specific surface area of approximately 129.6 m^2 g^−1 and a small average mesopore diameter of 1.78 nm .科学的研究の応用
- Application : 9,10-Anthracenedione derivatives have shown promise as photosensitizers in PDT. Their ability to generate reactive oxygen species upon light exposure makes them valuable candidates for targeted cancer therapy .
- Application : 9,10-Anthracenedione derivatives exhibit excellent charge transport properties and can be used as electron-transport materials in organic electronic devices. Their π-conjugated structure allows efficient charge transfer and emission in OLEDs .
- Application : Some derivatives of 9,10-Anthracenedione have demonstrated antiviral activity against certain viruses. Researchers are exploring their potential as novel antiviral agents .
- Application : 9,10-Anthracenedione derivatives can serve as efficient dye sensitizers in DSSCs. Their absorption properties and electron injection capabilities contribute to improved solar cell performance .
- Application : Modified 9,10-Anthracenedione derivatives have been explored as fluorescent probes for detecting metal ions, pH changes, and other environmental factors. Their sensitivity and selectivity make them valuable in sensor development .
- Application : 9,10-Anthracenedione derivatives can serve as light-harvesting materials due to their absorption properties. Researchers investigate their use in energy conversion and storage systems .
- Application : Some derivatives of 9,10-Anthracenedione exhibit fluorescence properties, making them useful for staining cells, tissues, or organelles in biological imaging studies .
Photodynamic Therapy (PDT)
Organic Electronics and Optoelectronics
Antiviral Agents
Dye Sensitizers for Solar Cells
Chemical Sensors
Materials for Organic Light Harvesting
Biological Staining and Imaging
Photocatalysis
将来の方向性
特性
IUPAC Name |
2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXDINRRDSYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Phenyl-4-prop-2-enoylpiperazin-2-one
2361658-03-7

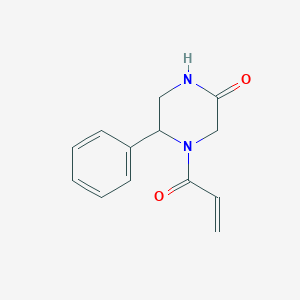
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)
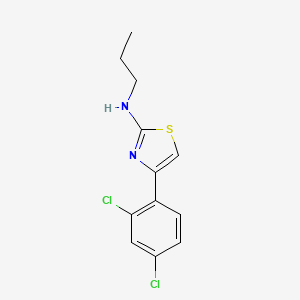
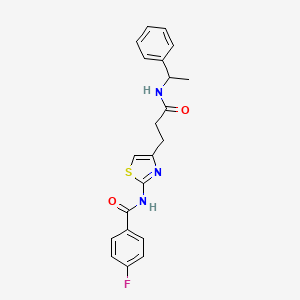
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)
![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)

![[9]Cycloparaphenylene](/img/structure/B2376363.png)
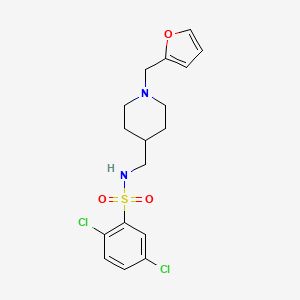
amine](/img/structure/B2376366.png)
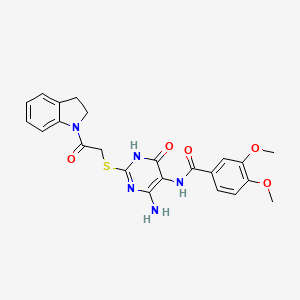

![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)